molecular formula C12H20Cl2N2 B13713073 (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine

(3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine

Katalognummer: B13713073
Molekulargewicht: 263.20 g/mol
InChI-Schlüssel: NAVVMBPTIXZIKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine: is a chiral compound with significant importance in various fields of scientific research. It is a pyrrolidine derivative, characterized by the presence of a benzyl group and a methylamino group attached to the pyrrolidine ring. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using chiral reducing agents. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis .

Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It is used in the development of enzyme inhibitors and receptor modulators .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of drugs targeting neurological and psychiatric disorders .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .

Wirkmechanismus

The mechanism of action of (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Vergleich Mit ähnlichen Verbindungen

    (3S)-(+)-Benzyl-3-(Methylamino)Pyrrolidine: The enantiomer of (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine, with opposite stereochemistry.

    (3R)-(-)-Benzyl-3-(Ethylamino)Pyrrolidine: A similar compound with an ethylamino group instead of a methylamino group.

    (3R)-(-)-Benzyl-3-(Dimethylamino)Pyrrolidine: A derivative with a dimethylamino group.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications set it apart from other similar compounds .

Eigenschaften

Molekularformel

C12H20Cl2N2

Molekulargewicht

263.20 g/mol

IUPAC-Name

1-benzyl-N-methylpyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C12H18N2.2ClH/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10H2,1H3;2*1H

InChI-Schlüssel

NAVVMBPTIXZIKU-UHFFFAOYSA-N

Kanonische SMILES

CNC1CCN(C1)CC2=CC=CC=C2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.